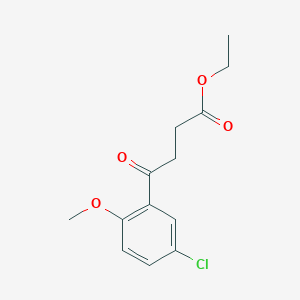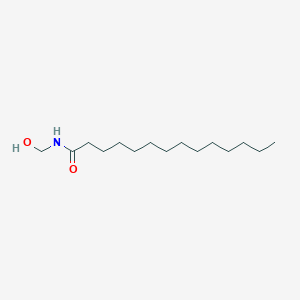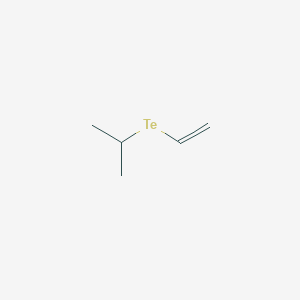
Tellurium, ethenyl-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tellurium, ethenyl-(1-methylethyl)- is a chemical compound that belongs to the class of organotellurium compounds. It is a colorless liquid with a pungent odor and is used in various scientific research applications.
Aplicaciones Científicas De Investigación
Tellurium, ethenyl-(1-methylethyl)- has been used in various scientific research applications. It has been studied for its potential antitumor activity and as a potential therapeutic agent for cancer treatment. It has also been used in the synthesis of organotellurium compounds with potential biological activity.
Mecanismo De Acción
The mechanism of action of tellurium, ethenyl-(1-methylethyl)- is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of cancer cells by disrupting the cell cycle.
Efectos Bioquímicos Y Fisiológicos
Tellurium, ethenyl-(1-methylethyl)- has been shown to have both biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to apoptosis. It has also been shown to affect the expression of genes involved in the cell cycle and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using tellurium, ethenyl-(1-methylethyl)- in lab experiments is its potential antitumor activity. It can be used to study the mechanisms of action of other potential antitumor agents. However, one of the limitations of using this compound is its toxicity. It can be harmful if not handled properly and requires proper safety precautions.
Direcciones Futuras
There are several future directions for the study of tellurium, ethenyl-(1-methylethyl)-. One area of research is the development of new organotellurium compounds with potential biological activity. Another area of research is the study of the mechanisms of action of tellurium, ethenyl-(1-methylethyl)- and other potential antitumor agents. Additionally, the potential use of this compound in combination with other antitumor agents is an area of interest for future research.
Conclusion:
Tellurium, ethenyl-(1-methylethyl)- is a chemical compound with potential antitumor activity and various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in cancer treatment and the development of new organotellurium compounds.
Métodos De Síntesis
Tellurium, ethenyl-(1-methylethyl)- can be synthesized by reacting tellurium tetrachloride with isopropenyl magnesium bromide in diethyl ether. The reaction produces the desired compound along with magnesium chloride as a byproduct.
Propiedades
Número CAS |
105442-62-4 |
|---|---|
Nombre del producto |
Tellurium, ethenyl-(1-methylethyl)- |
Fórmula molecular |
C5H10Te |
Peso molecular |
197.7 g/mol |
Nombre IUPAC |
2-ethenyltellanylpropane |
InChI |
InChI=1S/C5H10Te/c1-4-6-5(2)3/h4-5H,1H2,2-3H3 |
Clave InChI |
IYQFFBCHRQIOLR-UHFFFAOYSA-N |
SMILES |
CC(C)[Te]C=C |
SMILES canónico |
CC(C)[Te]C=C |
Otros números CAS |
105442-62-4 |
Sinónimos |
2-ethenyltellanylpropane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



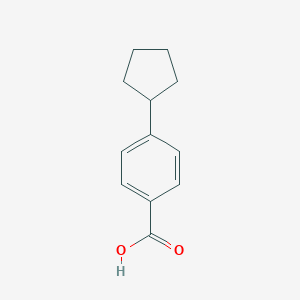
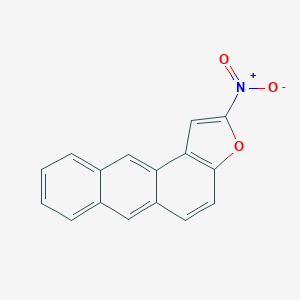
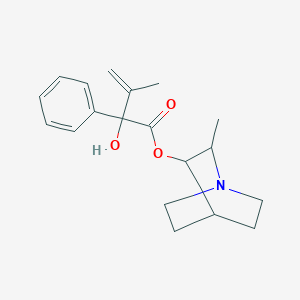
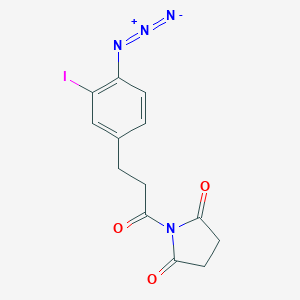
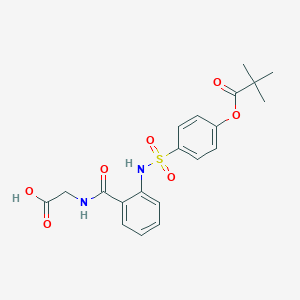
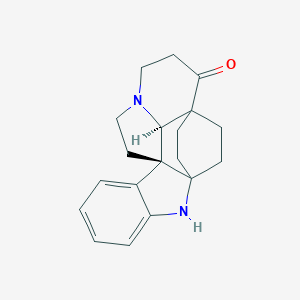
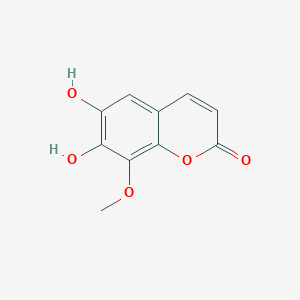
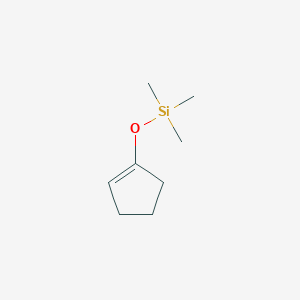
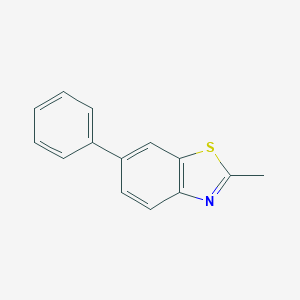
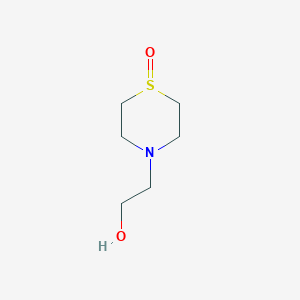
![3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene](/img/structure/B11405.png)
![3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B11407.png)
